Rac 2-Oleoyl-3-chloropropanediol is a chemical compound classified as a fatty acid ester of 3-chloropropane-1,2-diol. This compound has garnered attention due to its implications in food safety and potential health risks associated with the presence of chloropropanediols in edible oils. The structure comprises an oleoyl group attached to a chloropropanediol backbone, making it relevant in both industrial and research contexts.
Rac 2-Oleoyl-3-chloropropanediol can be derived from various sources, including the thermal processing of vegetable oils, which can lead to the formation of chloropropanediol esters during refining processes. The compound is often studied in the context of food safety, particularly regarding its occurrence in edible oils and fats.
The compound falls under the category of fatty acid esters and is specifically associated with 3-monochloropropane-1,2-diol (3-MCPD) derivatives. Its classification is significant due to its relevance in toxicology and food chemistry.
The synthesis of rac 2-Oleoyl-3-chloropropanediol typically involves the esterification of oleic acid with 3-chloropropane-1,2-diol. This reaction can be catalyzed by various acids or bases, depending on the desired yield and purity.
Rac 2-Oleoyl-3-chloropropanediol has a complex molecular structure characterized by:
The structural data can be visualized through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and purity.
Rac 2-Oleoyl-3-chloropropanediol can participate in various chemical reactions, including hydrolysis and transesterification.
The mechanism of action for rac 2-Oleoyl-3-chloropropanediol primarily relates to its behavior in biological systems and food matrices. Upon ingestion, it may undergo metabolic conversion or hydrolysis.
Research indicates that chloropropanediols can exhibit toxicological effects, leading to concerns about their accumulation in food products. Understanding this mechanism is crucial for assessing health risks associated with dietary exposure.
Relevant data from studies indicate that rac 2-Oleoyl-3-chloropropanediol may form during high-temperature processing of fats, leading to potential health implications due to its chlorinated nature.
Rac 2-Oleoyl-3-chloropropanediol has several scientific applications:
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